6-(Methoxymethyl)indolin-1-amine
Description
Properties
CAS No. |
2098004-88-5 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(methoxymethyl)-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-7-8-2-3-9-4-5-12(11)10(9)6-8/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
ZVBVKDOMKSBCCM-UHFFFAOYSA-N |
SMILES |
COCC1=CC2=C(CCN2N)C=C1 |
Canonical SMILES |
COCC1=CC2=C(CCN2N)C=C1 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
6-(Methoxymethyl)indolin-1-amine and its derivatives have shown promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins. For instance, studies have demonstrated that certain indoline derivatives exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Indoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.84 | Induces apoptosis via Bax/Bcl-2 modulation |
| Analog 2 | HCT-116 | 3.31 | Inhibits tubulin polymerization |
| Analog 3 | HepG2 | 6.99 | G2/M phase arrest |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have identified it as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. One study reported an indoline derivative with IC50 values of 0.41 µM against 5-LOX, showcasing its potential for treating inflammatory diseases .
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves the activation of caspases and the alteration of protein levels associated with cell survival and death. Notably, compounds in this class can enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, leading to increased cell death in cancerous tissues .
Enzyme Inhibition
As a dual inhibitor of 5-LOX and sEH, this compound disrupts the inflammatory cascade, which is crucial for conditions such as asthma and rheumatoid arthritis. The inhibition of these enzymes prevents the formation of pro-inflammatory mediators, thus alleviating symptoms associated with chronic inflammation .
Breast Cancer Research
A study conducted on a series of indoline derivatives, including this compound, revealed significant growth inhibition against MCF-7 cells. The research highlighted that these compounds could serve as a basis for developing new anticancer therapies aimed at overcoming resistance to traditional treatments .
In Vivo Anti-inflammatory Studies
In vivo experiments involving zymosan-induced peritonitis in mice demonstrated that specific indoline derivatives exhibited remarkable efficacy in reducing inflammation markers, supporting their potential use as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Core Structural Variations
The indoline core distinguishes 6-(Methoxymethyl)indolin-1-amine from related heterocycles. Key comparisons include:
Key Insights :
- Saturation Effects: The indoline core (vs.
- Substituent Position : Methoxymethyl at position 6 (indoline) vs. methoxy at position 5 (tryptamine) may influence steric interactions with target receptors.
Substituent Impact on Pharmacological Activity
The methoxymethyl group confers unique properties compared to other substituents:
Key Insights :
- Methoxymethyl vs.
- Amino Group Positioning: The 1-amine in this compound contrasts with 3-ethylamine in tryptamines, suggesting divergent receptor selectivity .
Key Insights :
- Complex molecules like FE@SNAP require metal catalysts (e.g., Cu2O) for cyclization, whereas simpler indoline derivatives may utilize alkylation or amination .
Preparation Methods
N-1 Amination and Methoxymethylation via Alkylation
One effective method to prepare this compound involves starting from 6-hydroxyindoline or its derivatives, followed by:
- Protection of the amino group if necessary,
- Alkylation at the 6-position with methoxymethyl chloride or bromide to introduce the methoxymethyl group,
- Deprotection and amination at the N-1 position.
A representative example from the literature describes the N-1 alkylation of 5-methylindoline-2,3-dione with methyl iodide to form an N-methylated intermediate, which then undergoes further transformations to install other substituents.
Formylation of Amines Followed by Reduction
Formylation of the amino group can be a key step in preparing amine derivatives. Methods using formic acid with molecular iodine as a catalyst have been shown to efficiently form formamides from amines, which can be subsequently reduced to amines. This approach can be adapted for the preparation of indoline amines by:
- Formylating the amino group on the indoline ring,
- Reducing the formamide to the primary amine,
- Applying methoxymethylation at the 6-position either before or after this step.
Reductive Amination and Protection-Deprotection Strategies
Reductive amination is commonly used to introduce amino groups onto aromatic or heterocyclic rings. The procedure involves:
- Reaction of an aldehyde or ketone intermediate with an amine source,
- Reduction of the imine intermediate to the amine.
In the case of this compound, the methoxymethyl group can be introduced as a protected aldehyde precursor, which undergoes reductive amination to form the target amine.
Protection and deprotection steps are often necessary to prevent side reactions, especially when multiple reactive sites are present on the indoline ring.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Starting from 6-hydroxyindoline | - | Indoline core formation |
| 2 | Methoxymethyl chloride, base (e.g., K2CO3) | 70-85 | Alkylation at 6-position |
| 3 | Protection of N-1 amine (e.g., Boc protection) | 90 | Prevents side reactions during further steps |
| 4 | Formylation using formic acid and I2 catalyst | 80-90 | Formation of formamide intermediate |
| 5 | Reduction (e.g., LiAlH4 or catalytic hydrogenation) | 75-90 | Conversion to primary amine |
| 6 | Deprotection of N-1 amine | 85-95 | Final compound obtained |
Mechanistic Insights
- Formylation step: The amine attacks protonated formic acid, forming a formamide intermediate via elimination of water.
- Methoxymethylation: Nucleophilic substitution of the 6-hydroxy group with methoxymethyl halide proceeds via an SN2 mechanism.
- Reductive amination: The aldehyde or ketone intermediate forms an imine with an amine, which is then reduced to the amine, preserving stereochemistry if chiral centers are present.
Research Findings and Optimization
- Microwave-assisted formylation significantly reduces reaction times from hours to minutes while maintaining high yields.
- Use of molecular iodine as a catalyst in formylation is effective and environmentally benign.
- Alkylation reactions require careful control of base and solvent to maximize regioselectivity and yield.
- Protection strategies are crucial to avoid side reactions, especially when multiple nucleophilic sites are present.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation of 6-hydroxyindoline | Methoxymethyl chloride, base (K2CO3) | Direct introduction of methoxymethyl group | Requires protection of amine |
| Formylation of amine | Formic acid, molecular iodine catalyst, solvent-free or microwave-assisted | High yield, mild conditions | Requires subsequent reduction step |
| Reductive amination | Aldehyde intermediate, amine, reducing agent (LiAlH4, catalytic hydrogenation) | Efficient amine introduction | Sensitive to functional groups |
| Protection-deprotection strategy | Boc or other protecting groups, acid/base for removal | Prevents side reactions | Adds steps and reagents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
